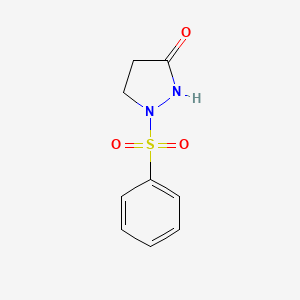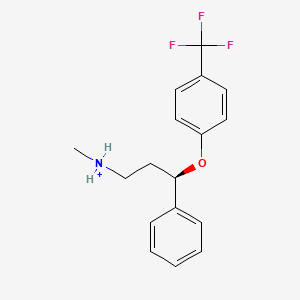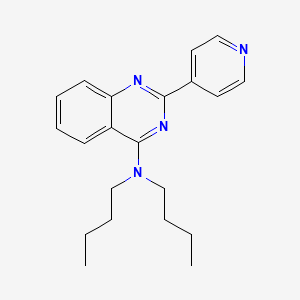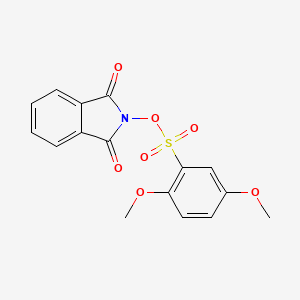
2-庚基-3-羟基-4-喹啉酮
描述
2-Heptyl-3-hydroxy-4-quinolone, also known as Pseudomonas Quinolone Signal (PQS), is a quorum-sensing signaling molecule produced by Pseudomonas aeruginosa in response to increasing cell density . It is known to increase the expression of the lasB gene, which encodes the virulence factor elastase, in P. aeruginosa .
Synthesis Analysis
The synthesis of 2-Heptyl-3-hydroxy-4-quinolone involves a two-step process. The first step involves the formation of α-chloro ketones by coupling a Weinreb amide (2-chloro-N-methoxy-N-methylacetamide) with an appropriate Grignard reagent . The resulting α-chloro ketones can then be reacted with commercially available anthranilic acids under microwave irradiation conditions to produce the desired 2-alkyl-4-quinolone products .Molecular Structure Analysis
The molecular structure of 2-Heptyl-3-hydroxy-4-quinolone is C16H21NO2 . It is chemically differentiated from the acyl-homoserine lactone (AHL) signals of the las and rhl systems .Chemical Reactions Analysis
2-Heptyl-3-hydroxy-4-quinolone is involved in quorum sensing, a signaling system used by bacteria to coordinate activity based upon their population density . It is a modulator of swarm motility and can be converted to PQS by the PqsH protein .Physical And Chemical Properties Analysis
2-Heptyl-3-hydroxy-4-quinolone is lipophilic and slightly soluble in water . It has an empirical formula of C16H21NO2 and a molecular weight of 259.34 .科学研究应用
Quorum Sensing and Virulence Regulation
PQS is primarily known for its involvement in quorum sensing (QS) systems within bacterial populations. In Pseudomonas aeruginosa, a gram-negative opportunistic pathogen, PQS acts as a signaling molecule. Here’s how it works:
- PQS System : PQS connects the LysR-type transcriptional regulator PqsR, stimulating virulence genes. It regulates the production of factors like pyocyanin, hydrogen cyanide, and biofilm formation .
Drug Synthesis and Precursor Compounds
Beyond its role in bacterial signaling, PQS serves as a precursor in drug synthesis. Researchers use it to produce various drugs, including anti-inflammatory and antimalarial agents. Its chemical structure makes it a valuable starting point for drug development .
Outer-Membrane Vesicle Biogenesis
PQS may also be involved in outer-membrane vesicle (OMV) biogenesis. OMVs play roles in bacterial communication, virulence, and immune evasion. Investigating PQS’s influence on OMV formation is an exciting avenue for research.
作用机制
Target of Action
2-Heptyl-3-hydroxy-4-quinolone, also known as the Pseudomonas Quinolone Signal (PQS), is primarily targeted towards Pseudomonas aeruginosa, a Gram-negative opportunistic pathogen . This compound plays a crucial role in the quorum sensing (QS) system of P. aeruginosa, which is a signaling system used by bacteria to coordinate activity based on their population density .
Mode of Action
The compound functions as an intercellular signal . It is a part of the pqs system of P. aeruginosa and can regulate the expression of diverse virulence factors . It also affects a variety of physiological processes of microorganisms and hosts .
Biochemical Pathways
The compound is involved in the synthesis of multiple 4-quinolones including 2-heptyl-4-quinolone (HHQ), the immediate PQS precursor . The exported HHQ is taken up by adjacent bacterial cells and converted into PQS .
Pharmacokinetics
It is known that the compound can function as an intercellular signal, suggesting that it can be transported between cells .
Result of Action
The compound increases the expression of the lasB gene, which encodes the virulence factor elastase, in P. aeruginosa . It also increases secretion of the metabolite pyocyanin and the lectin PA-IL, as well as increases biofilm production in P. aeruginosa populations . Furthermore, it reduces iron levels in P. aeruginosa growth media when used at a concentration of 40 µM and acts as an iron chelator in a Fe (III)-sulfate solution .
Action Environment
The action of 2-Heptyl-3-hydroxy-4-quinolone is influenced by environmental factors such as population density . The compound is part of the quorum sensing system, which is a signaling system used by bacteria to coordinate activity based on their population density . Therefore, the efficacy and stability of the compound’s action may vary depending on the bacterial population density.
安全和危害
未来方向
The selective disruption of PQS-based signaling represents a strategy for attenuating the virulence of the bacterium P. aeruginosa . In recent years, the identification of quinolone-based analogs of PQS that can modulate PQS quorum sensing has attracted considerable attention . These molecules could be used as probes for chemical biology studies and may potentially find application in a therapeutic context .
属性
IUPAC Name |
2-heptyl-3-hydroxy-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-2-3-4-5-6-11-14-16(19)15(18)12-9-7-8-10-13(12)17-14/h7-10,19H,2-6,11H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEIUIHOQDSVZJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=C(C(=O)C2=CC=CC=C2N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376772 | |
| Record name | 2-heptyl-3-hydroxy-4(1H)-quinolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
521313-35-9 | |
| Record name | 2-heptyl-3-hydroxy-4(1H)-quinolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: PQS interacts with the LysR-type transcriptional regulator protein PqsR in Pseudomonas aeruginosa. [] This interaction requires PQS to act as a co-inducer, dramatically increasing PqsR binding to the promoter region of the pqsABCDE operon. [] This binding initiates a positive feedback loop, ultimately increasing the expression of genes within the pqsABCDE operon, which are involved in PQS biosynthesis. [, ] Additionally, PQS influences the expression of numerous virulence factors in P. aeruginosa, including elastase, pyocyanin, and lectin LecA. [, ] PQS also plays a role in biofilm formation. [, , ] Interestingly, PQS can also impact gene regulation independent of PqsR, notably influencing genes involved in iron starvation response and virulence factor production. []
A:
ANone: The provided research excerpts primarily focus on the biological activity and mechanisms of action of PQS, without delving into its material compatibility and stability under various conditions. Further research is needed to fully characterize these aspects.
A: Yes, computational techniques like molecular docking have been used to study the interaction between PQS analogs and the binding domain of the quorum sensing receptor TraR. [] These studies aim to understand the structure-function relationship of PQS analogs and explore their potential application as alternatives to antibiotics in controlling bacterial virulence. []
A: Modifying the PQS structure significantly impacts its activity. For instance, the 3-hydroxyl group and 2-alkyl chain are crucial for PQS to stimulate membrane vesicle (MV) production in P. aeruginosa. [] The length of the 2-alkyl chain also influences its association with MVs. [] Further research explored the effect of modifications at the C-3 position of PQS and its precursor, 2-heptyl-4-quinolone (HHQ). [] These modifications, particularly targeted chemical derivatization, aim to understand the structural features responsible for the biological activity of these compounds in P. aeruginosa and their interkingdom interactions with other bacteria like Bacillus subtilis. []
ANone: The provided research excerpts primarily focus on the biological activity and mechanisms of action of PQS, without delving into its stability under various conditions or formulation strategies. Further research is needed to fully characterize these aspects.
ANone: The provided research excerpts do not explicitly mention specific SHE regulations for PQS. As a research chemical, standard laboratory safety protocols and regulations regarding handling, storage, and disposal of potentially hazardous substances would apply.
ANone: Information regarding the absorption, distribution, metabolism, excretion (ADME), and in vivo activity of PQS is not provided in the research excerpts. These aspects would require further investigation.
A: While the provided research mainly focuses on the signaling roles of PQS, it does highlight its role in P. aeruginosa virulence. For example, PQS production is required for virulence in multiple infection models, including an insect model using Drosophila melanogaster. [, , ] Notably, PQS has been detected in clinical samples such as sputum, bronchoalveolar lavage fluid, and mucopurulent fluid from cystic fibrosis patients infected with P. aeruginosa, indicating its in vivo production during lung infections. []
ANone: The provided research excerpts do not specifically address the toxicity profile or long-term effects of PQS. Further research is needed to thoroughly evaluate these aspects.
ANone: The provided research primarily focuses on the signaling and regulatory roles of PQS and does not discuss specific drug delivery or targeting strategies.
ANone: The research excerpts do not provide information on biomarkers specifically related to PQS efficacy, treatment response, or adverse effect identification. This area requires further investigation.
ANone: Several analytical methods have been employed in PQS research. These include:
- High-performance liquid chromatography (HPLC): Used to quantify PQS and its precursor 2-heptyl-4-quinolone (HHQ) in the blood of patients with lung cancer. []
- Ultra-high-performance liquid chromatography coupled with mass spectrometry (UHPLC-MS/MS): Employed to identify and confirm the presence of PQS and other quorum-sensing molecules in bacterial cultures. []
- Thin-layer chromatography (TLC) assays: Utilized in conjunction with specific biosensors to detect PQS and related molecules in bacterial samples. [, ]
- Cyclic voltammetry and amperometry: These electrochemical techniques, employing boron-doped diamond electrodes, allow for sensitive and direct detection of PQS in bacterial cultures and even cystic fibrosis sputum samples. [, ]
- Hyperspectral Raman chemical imaging: This technique provides insights into the spatial and temporal distribution of PQS produced by P. aeruginosa under various environmental conditions. []
ANone: The provided research primarily focuses on the role of PQS in P. aeruginosa communication and virulence. Information regarding its ecotoxicological effects and degradation pathways is limited within these excerpts.
ANone: The provided research excerpts do not offer detailed information regarding the dissolution rate or solubility of PQS in various media. Further research is needed to address these aspects.
ANone: While specific details regarding the validation of analytical methods are not provided, it is standard practice to ensure accuracy, precision, and specificity when quantifying and characterizing compounds like PQS. Researchers typically validate their chosen methods according to established guidelines and standards.
ANone: PQS demonstrates immunomodulatory effects by influencing immune cell function. For instance, PQS can:
- Modulate cytokine expression: PQS administration in a mouse model of collagen-induced arthritis (CIA) increased disease severity, with reduced regulatory T cells (Tregs) observed in blood and inflamed paws. [] It also inhibited the differentiation of CD4+IFNγ+ cells in antigen-stimulated lymph node cells from collagen-immunized mice. []
- Impact macrophage function: PQS reduced murine macrophage polarization and inhibited IL1B and IL6 gene expression in murine macrophages and human THP-1 cells. [] It also inhibited indoleamine-2, 3-dioxygenase (IDO1) gene expression, protein expression, and enzyme activity in both mouse and human macrophages. []
- Influence T cell activation: PQS was found to inhibit T cell activation stimulated by anti-CD3/anti-CD28 antibodies. []
ANone: The provided research excerpts do not mention any specific interactions between PQS and drug transporters. This area requires further research to fully understand its implications.
ANone: The provided research excerpts do not provide information on PQS's potential to induce or inhibit drug-metabolizing enzymes. Further investigation is needed to clarify this aspect.
ANone: The research excerpts focus primarily on PQS's role as a signaling molecule and its impact on bacterial behavior and virulence. Information regarding its broader biocompatibility and biodegradability is not directly addressed.
ANone: The research excerpts primarily focus on the biological activity and mechanisms of action of PQS and do not delve into strategies for its recycling or waste management. As a research chemical, standard laboratory protocols and regulations for handling and disposal of potentially hazardous substances would apply.
ANone: Research on PQS and related quorum-sensing molecules utilizes various tools and resources, including:
- Bacterial strains and mutants: Genetically modified strains of P. aeruginosa and other bacteria are crucial for studying PQS biosynthesis, signaling pathways, and interactions with other organisms. [, , , , , , , , , , , , , , ]
- Biosensors: Engineered bacteria containing reporter gene fusions, such as lecA::luxCDABE or pqsA::luxCDABE, are valuable tools for detecting and quantifying PQS and its analogs. []
- Chemical synthesis and modification: Techniques for synthesizing PQS analogs and introducing specific structural modifications are essential for structure-activity relationship studies and exploring the development of potential inhibitors. [, , ]
- Analytical instrumentation: Techniques like HPLC, UHPLC-MS/MS, TLC, cyclic voltammetry, amperometry, and Raman spectroscopy are crucial for characterizing, quantifying, and monitoring PQS and related molecules in various samples. [, , , , , ]
- Cell culture and animal models: In vitro cell-based assays and in vivo animal models, such as the Drosophila melanogaster infection model, are essential for investigating the impact of PQS on host cells and during infection. [, , , ]
- Clinical samples: Access to patient samples, such as sputum or bronchoalveolar lavage fluid, is crucial for studying the role of PQS in human infections and validating findings from laboratory experiments. [, ]
- Computational tools: Molecular docking and other computational methods facilitate the investigation of PQS-protein interactions, aiding in the understanding of its mechanism of action and the development of potential inhibitors. []
A: The discovery and characterization of PQS as a novel quorum-sensing signal molecule in P. aeruginosa marked a significant milestone in the field. [] Subsequent research has revealed its crucial role in regulating diverse virulence factors and biofilm formation, making it an attractive target for developing novel antimicrobial therapies. [, , , ]
ANone: Research on PQS has fostered collaboration between various disciplines, including:
- Microbiology: Understanding the role of PQS in bacterial communication, virulence, and biofilm formation. [, , , , , , , , , , , , , , , ]
- Immunology: Investigating the immunomodulatory effects of PQS and its impact on host immune responses during infection. [, ]
- Chemistry: Synthesizing PQS analogs, exploring structure-activity relationships, and developing potential inhibitors targeting PQS signaling. [, , ]
- Analytical Chemistry: Developing and applying sensitive and specific methods for detecting, characterizing, and quantifying PQS and related molecules. [, , , , , ]
- Medicine: Studying the role of PQS in human infections, particularly in cystic fibrosis patients, and exploring its potential as a target for novel antimicrobial therapies. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 2-[(5E)-5-[(3,4-diethoxyphenyl)methylidene]-3-(4-methoxyphenyl)-4-oxo-2-sulfanylideneimidazolidin-1-yl]acetate](/img/structure/B1224584.png)
![3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde oxime](/img/structure/B1224585.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[4-(2-furanylmethyl)-5-(phenoxymethyl)-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1224590.png)
![1-[1-Ethyl-4-[4-(4-fluorophenyl)-1-piperazinyl]-6-methyl-2-sulfanylidene-5-pyrimidinyl]ethanone](/img/structure/B1224592.png)
![1-[2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethyl]-3-(2-methoxyphenyl)-1-(3-pyridinylmethyl)thiourea](/img/structure/B1224595.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(5,7-dimethyl-2-oxo-1H-quinolin-3-yl)methyl]-3-methylthiourea](/img/structure/B1224596.png)



![3-Phenyl-N-[N'-(2-thiophen-2-yl-acetyl)-hydrazinocarbothioyl]-acrylamide](/img/structure/B1224602.png)
![3-[4-[(4,6-Dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]-3-(2-oxo-1-benzopyran-3-yl)-1-pyrazolyl]propanoic acid](/img/structure/B1224604.png)
